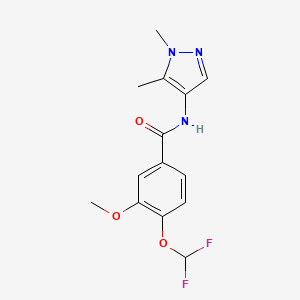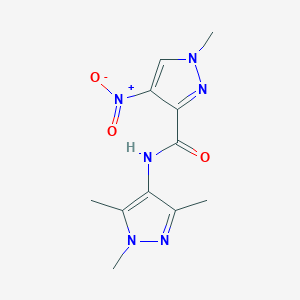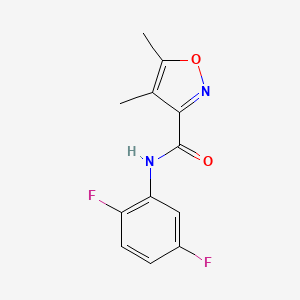![molecular formula C18H18ClN5O4 B10959602 N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959602.png)
N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C10H13ClN2O , is a fascinating member of the oxazole family. Its structure combines a chlorinated phenyl ring, a pyrazole moiety, and an oxazole ring, resulting in a complex and versatile molecule.
準備方法
Synthetic Routes::
- Condensation Reaction :
- The compound can be synthesized through a condensation reaction between 3-chloro-2-methylbenzoyl chloride and 3,5-dimethyl-4-nitropyrazole . The reaction proceeds under appropriate solvent conditions, typically using a base such as triethylamine .
- The resulting intermediate undergoes cyclization with methylamine to form the oxazole ring.
- Industrial Production :
- Industrial-scale synthesis often involves optimized conditions, such as continuous flow reactors or microwave-assisted methods, to improve yield and efficiency.
化学反応の分析
Reactions::
- Oxidation : The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder .
- Substitution : The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
- Acylation : The carboxamide group can participate in acylation reactions.
- Reduction : Tin(II) chloride, iron powder, or hydrogenation catalysts.
- Substitution : Sodium hydroxide, potassium hydroxide, or amine nucleophiles.
- Reduction of the nitro group yields the corresponding amino compound.
- Substitution reactions lead to various derivatives with modified substituents.
科学的研究の応用
- Medicine : Investigated as a potential drug candidate due to its unique structure and potential biological activity.
- Chemical Biology : Used as a probe to study cellular processes and molecular interactions.
- Industry : Employed in the synthesis of other complex molecules.
作用機序
- 標的 : この化合物は、特定のタンパク質標的に作用し、細胞経路に影響を与えると考えられます。
- 経路 : 細胞内の正確なメカニズムを解明するには、さらなる研究が必要です。
類似化合物との比較
- 独自性 : フェニル、ピラゾール、およびオキサゾール環の組み合わせが、それを際立たせています。
- 類似化合物 : 関連する分子には、オキサゾール 、ピラゾール 、およびアリールクロリド が含まれます。
特性
分子式 |
C18H18ClN5O4 |
|---|---|
分子量 |
403.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H18ClN5O4/c1-9-14(19)6-5-7-15(9)20-18(25)16-13(12(4)28-22-16)8-23-11(3)17(24(26)27)10(2)21-23/h5-7H,8H2,1-4H3,(H,20,25) |
InChIキー |
LMEPSVDUEZGXQO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B10959522.png)
![ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-6-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10959527.png)

![N-tert-butyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10959539.png)


![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B10959566.png)

![4-[3-(diethylamino)propyl]-5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10959571.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}butanehydrazide](/img/structure/B10959579.png)
![4-bromo-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10959587.png)
![5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10959590.png)

![N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959607.png)
